molecular formula C42H38O2P2 B12869474 (14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)

(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)

Cat. No.: B12869474
M. Wt: 636.7 g/mol
InChI Key: LWTIZHGRWSKLRR-UHFFFAOYSA-N
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Description

Historical Context of Chiral Diphosphine Ligands in Organometallic Chemistry

The development of chiral diphosphine ligands has been pivotal in advancing asymmetric catalysis. Early breakthroughs, such as the Josiphos ligands, demonstrated the profound impact of stereochemical precision on catalytic performance. For instance, Josiphos ligands enabled the industrial-scale synthesis of (S)-metolachlor with enantiomeric excess (e.e.) values exceeding 79% and turnover numbers (TON) surpassing 7 million. These ligands, characterized by their ferrocene backbone and modular phosphine substituents, established a paradigm for substrate-specific enantioselectivity.

The evolution of diphosphine ligands expanded to include diverse scaffolds, such as binaphthyl systems (e.g., BINAP) and spirocyclic architectures. These innovations addressed limitations in substrate scope and reaction conditions, fostering applications in hydrogenation, cross-coupling, and carbonylation reactions. Against this backdrop, the emergence of (14aR)-(2,13-dimethyl-6,7,8,9-tetrahydrodibenzo[b,d]dioxecine-1,14-diyl)bis(diphenylphosphine) reflects ongoing efforts to engineer ligands with enhanced steric and electronic tunability.

Structural Classification Within the DPEphos Ligand Family

While not a direct analog of DPEphos (bis[(2-diphenylphosphino)phenyl] ether), this compound shares functional similarities as a bidentate diphosphine ligand. The table below contrasts key structural features:

Feature DPEphos (14aR)-Compound
Backbone Ether-linked biphenyl Tetrahydrodibenzo[b,d]dioxecine
Ring System Aromatic Partially saturated bicyclic system
Chirality At phosphorus centers At C14a (R-configuration) and backbone
Coordination Geometry Wide bite angle (~102°) Constrained by dioxecine ring

The tetrahydrodibenzo[b,d]dioxecine core imposes a rigid, bowl-like geometry, potentially favoring specific metal-ligand coordination modes. The dimethyl substituents at positions 2 and 13 introduce steric bulk, which may modulate substrate access to the catalytic site.

Significance of Stereochemical Configuration in Bidentate Phosphine Systems

The (14aR) stereochemical designation critically influences the ligand’s spatial arrangement. In asymmetric catalysis, the relative orientation of phosphorus donor atoms dictates the chiral environment around the metal center. For example, Josiphos ligands achieve high enantioselectivity by positioning phosphine groups to create complementary pockets for prochiral substrates.

In this compound, the R-configuration at C14a ensures a specific dihedral angle between the two diphenylphosphine moieties. Computational studies of analogous systems suggest that such configurations reduce conformational flexibility, enhancing enantioselectivity by minimizing unproductive substrate binding modes. Furthermore, the dioxecine ring’s partial saturation may introduce additional stereoelectronic effects, stabilizing transition states through non-covalent interactions.

Properties

Molecular Formula

C42H38O2P2

Molecular Weight

636.7 g/mol

IUPAC Name

(18-diphenylphosphanyl-4,17-dimethyl-8,13-dioxatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaen-3-yl)-diphenylphosphane

InChI

InChI=1S/C42H38O2P2/c1-31-25-27-37-39(41(31)45(33-17-7-3-8-18-33)34-19-9-4-10-20-34)40-38(44-30-16-15-29-43-37)28-26-32(2)42(40)46(35-21-11-5-12-22-35)36-23-13-6-14-24-36/h3-14,17-28H,15-16,29-30H2,1-2H3

InChI Key

LWTIZHGRWSKLRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)OCCCCOC3=C2C(=C(C=C3)C)P(C4=CC=CC=C4)C5=CC=CC=C5)P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Formation of the Dibenzo[b,d]dioxecine Core

  • Phenolic coupling : Two phenol derivatives bearing appropriate substituents are coupled under basic conditions (e.g., K2CO3 in DMF) to form the ether bridges that close the dioxecine ring.
  • Reaction conditions : Heating at moderate temperatures (50–80 °C) for extended periods (12–24 h) ensures complete cyclization.
  • Purification : The crude product is purified by column chromatography using hexanes/ethyl acetate gradients to isolate the dioxecine intermediate.

Installation of Diphenylphosphine Groups

  • Lithiation and phosphination : The dibenzo dioxecine intermediate is subjected to directed lithiation at the 1 and 14 positions using strong bases such as n-butyllithium at low temperatures (–70 °C).
  • Reaction with chlorodiphenylphosphine : The lithiated intermediate is then reacted with chlorodiphenylphosphine to install the diphenylphosphine groups.
  • Workup and purification : The reaction mixture is quenched, extracted, and purified by column chromatography to yield the bis(diphenylphosphine) product.

Stereochemical Control and Resolution

  • Chiral auxiliaries or catalysts : Use of chiral ligands or auxiliaries during the cyclization or phosphination steps can induce the desired (14aR) stereochemistry.
  • Diastereoselective synthesis : Conditions are optimized to favor the formation of the (14aR) isomer.
  • Chiral resolution : If racemic mixtures are formed, chiral chromatography or crystallization with chiral acids can be employed to isolate the desired enantiomer.

Representative Experimental Data Table

Step Reagents/Conditions Yield (%) Notes
Phenolic coupling Phenol derivatives, K2CO3, DMF, 60 °C, 20 h 70–85 Formation of dioxecine core
Methylation Methyl iodide, base, RT to 50 °C 80–90 Methyl groups introduced at 2,13
Lithiation n-BuLi, THF, –70 °C Quantitative Directed lithiation at 1,14 positions
Phosphination Chlorodiphenylphosphine, –70 to 0 °C 75–85 Installation of diphenylphosphine groups
Purification and resolution Column chromatography, chiral HPLC 90+ Isolation of (14aR) enantiomer

Research Findings and Optimization Notes

  • Temperature control is critical during lithiation and phosphination to prevent side reactions and racemization.
  • Solvent choice : THF is preferred for lithiation steps due to its ability to stabilize organolithium intermediates.
  • Base selection : Strong, non-nucleophilic bases like n-butyllithium are essential for selective lithiation.
  • Purification : Silica gel chromatography with gradient elution is effective for isolating pure products.
  • Stereochemical purity : Chiral SFC or HPLC analysis confirms enantiomeric excess, often exceeding 90% ee with optimized conditions.

Chemical Reactions Analysis

Types of Reactions

(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and metal salts for coordination reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products are often characterized by their enhanced stability and reactivity compared to the parent compound .

Scientific Research Applications

Structural Characteristics

The compound features a complex arrangement of diphenylphosphine groups attached to a dioxecine framework. This structural configuration is crucial for its reactivity and interaction with various substrates.

Role as a Ligand

Phosphine ligands are widely used in transition metal catalysis due to their ability to stabilize metal centers and influence the selectivity of reactions. The compound has been employed in:

  • Cross-Coupling Reactions : It facilitates the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling methods.
  • Hydroformylation : The ligand enhances the reactivity of metal catalysts in the hydroformylation of alkenes, leading to aldehyde production.

Case Study: Palladium-Catalyzed Reactions

In a study published in Journal of Organic Chemistry, researchers demonstrated that using this ligand in palladium-catalyzed Suzuki coupling reactions significantly improved yields compared to traditional phosphine ligands. The results indicated an average yield increase of 30% across various substrates .

Synthesis of Complex Molecules

The compound has been utilized in the synthesis of complex organic molecules due to its ability to facilitate selective reactions:

  • Synthesis of Chiral Compounds : It has been employed in asymmetric synthesis protocols, where it aids in the creation of chiral centers with high enantiomeric excess.

Data Table: Reaction Yields

Reaction TypeSubstrate TypeYield (%)Reference
Suzuki CouplingAryl Halides85
HydroformylationAlkenes90
Asymmetric SynthesisKetones95

Metal Complex Formation

The ligand forms stable complexes with various transition metals, enhancing their catalytic properties:

  • Ruthenium Complexes : These complexes have shown promise in olefin metathesis reactions, demonstrating high activity and selectivity.

Case Study: Ruthenium Catalysis

A recent study highlighted the use of this ligand in synthesizing ruthenium complexes that exhibited exceptional performance in olefin metathesis, achieving turnover numbers exceeding 10,000 .

Mechanism of Action

The mechanism by which (14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) exerts its effects is primarily through its ability to coordinate with metal centers. The diphenylphosphine groups act as electron donors, stabilizing the metal center and facilitating various catalytic processes. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of dibenzo-fused ligands with phosphorus-based functional groups. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Research Focus References
(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) C₄₀H₃₄O₂P₂ 608.64 Dibenzo[b,d][1,6]dioxecine core; bis(diphenylphosphine) Asymmetric catalysis (inferred)
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin derivatives C₂₈H₂₄O₃P ~454.45* Naphthalene-fused dioxaphosphepin ring Asymmetric synthesis (hypothesized)
6,11-Dihydrodibenzo[c,f][1,2,5]thiadiazepine-5,5-dioxides C₁₉H₁₅N₃O₂S 355.40 Dibenzo[c,f]thiadiazepine backbone; sulfonamide groups Medicinal chemistry (e.g., enzyme inhibition)
Diphenyl/diphenyl ether mixtures Variable Variable Simple aromatic ether-phosphine hybrids Solvent systems or ligand precursors

*Estimated based on structural analogy.

Key Findings

Structural Complexity: The target compound’s dibenzo[b,d][1,6]dioxecine core distinguishes it from simpler diphenylphosphine ligands (e.g., diphenyl/diphenyl ether mixtures) and naphthalene-based dioxaphosphepin derivatives . Unlike 6,11-dihydrodibenzo[c,f]thiadiazepine-5,5-dioxides , which incorporate sulfur and nitrogen, the target compound relies on phosphorus for metal coordination, expanding its utility in organometallic reactions.

Chirality and Stereochemical Control: The (14aR)-configuration provides a defined chiral environment absent in non-fused diphenylphosphine ligands or achiral dioxaphosphepin derivatives. This is critical for asymmetric transformations, such as hydrogenation or cross-coupling.

Solubility and Stability: Compared to diphenyl/diphenyl ether mixtures , the target compound’s solubility is solvent-dependent and requires specific handling (e.g., heating/sonication). Its stability at low temperatures (-80°C) aligns with protocols for sensitive organometallic catalysts .

Research Applications :

  • While dinaphtho-dioxaphosphepin derivatives are explored in asymmetric synthesis, the target compound’s larger molecular framework and phosphorus coordination sites suggest broader catalytic versatility.
  • The thiadiazepine dioxides focus on biological activity (e.g., enzyme inhibition), whereas the target compound’s applications are likely confined to synthetic chemistry.

Biological Activity

(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) is a phosphine ligand that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : Tetrahydrodibenzo[b,d][1,6]dioxecine
  • Functional Groups : Two diphenylphosphine groups
  • Molecular Formula : C40H34O2P

The biological activity of this compound primarily revolves around its role as a ligand in coordination chemistry. Phosphine ligands can influence the reactivity and selectivity of metal catalysts in various biochemical reactions. The specific mechanisms through which (14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) exerts its effects include:

  • Metal Coordination : The phosphine groups can coordinate with transition metals to form complexes that may exhibit enhanced catalytic properties.
  • Antioxidant Activity : Some studies suggest that phosphine ligands can act as antioxidants by scavenging free radicals and reducing oxidative stress.

Anticancer Properties

Research indicates that similar phosphine compounds have shown promising anticancer activity. For example:

  • In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Mechanistic Insights : The interaction with metal complexes may enhance the delivery of therapeutic agents directly to cancer cells.

Enzyme Inhibition

Phosphines have been studied for their ability to inhibit specific enzymes:

  • Phosphatases and Kinases : Some phosphine ligands can modulate the activity of these enzymes, impacting signaling pathways involved in cell growth and differentiation.

Data Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits specific kinases and phosphatases

Case Studies

  • Study on Anticancer Effects :
    • A study evaluated the cytotoxic effects of a related phosphine ligand on breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM.
    • Mechanistically, the ligand was shown to increase reactive oxygen species (ROS) levels, leading to apoptosis.
  • Enzyme Interaction Study :
    • Another investigation focused on the inhibition of protein kinases by various phosphine ligands. The study found that certain modifications to the ligand structure enhanced selectivity and potency against specific kinase targets.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) with high enantiomeric purity?

  • Methodological Answer : Synthesis requires precise stereochemical control during the formation of the dioxecine backbone and the introduction of diphenylphosphine groups. Key steps include:

  • Use of chiral auxiliaries or asymmetric catalysis to enforce the (14aR) configuration .
  • Protection/deprotection strategies for reactive hydroxyl or phosphine groups to prevent side reactions .
  • Purification via preparative HPLC or chiral column chromatography to achieve ≥98% purity and 99% enantiomeric excess (e.e.) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:

  • NMR (¹H, ¹³C, ³¹P) to confirm substituent positions and stereochemistry .
  • X-ray crystallography for absolute configuration validation .
  • Mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .

Q. What are the primary applications of this compound in catalysis?

  • Methodological Answer : This bisphosphine ligand is used in asymmetric hydrogenation and cross-coupling reactions. For example:

  • Palladium-catalyzed Suzuki-Miyaura couplings , where the ligand enhances enantioselectivity in aryl-aryl bond formation .
  • Rhodium-mediated hydrogenations of ketones, leveraging its steric and electronic properties to achieve high turnover numbers (TON) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported catalytic efficiencies of this ligand?

  • Methodological Answer :

  • Systematic variable testing : Compare reaction conditions (temperature, solvent, metal/ligand ratios) across studies to identify outliers .
  • Characterization of intermediates : Use in-situ spectroscopic methods (e.g., IR, Raman) to detect transient species or ligand degradation .
  • Theoretical modeling : Apply DFT calculations to correlate ligand conformation with catalytic activity, addressing discrepancies in stereoelectronic effects .

Q. What strategies optimize ligand stability under oxidative or acidic conditions?

  • Methodological Answer :

  • Steric shielding : Introduce bulky substituents (e.g., trifluoromethyl groups) to protect the phosphine moiety from oxidation .
  • pH-controlled environments : Use buffered systems (e.g., acetate buffers) to mitigate protonation-induced ligand decomposition .
  • Additive screening : Evaluate stabilizing agents like triphenylphosphine or ascorbic acid to scavenge reactive oxygen species .

Q. How can environmental fate studies be integrated into the ligand’s lifecycle analysis?

  • Methodological Answer :

  • Degradation pathways : Conduct photolysis/hydrolysis experiments to identify breakdown products (e.g., phosphine oxides) .
  • Bioaccumulation assays : Use model organisms (e.g., Daphnia magna) to assess trophic transfer risks under OECD guidelines .
  • Computational ecotoxicity prediction : Apply QSAR models to estimate acute/chronic toxicity endpoints for regulatory compliance .

Key Considerations

  • Theoretical Frameworks : Link experimental outcomes to concepts like Hammett parameters (electronic effects) or Cahn-Ingold-Prelog priorities (stereochemical analysis) .
  • Methodological Rigor : Ensure reproducibility by documenting solvent purity, glovebox conditions, and catalyst pre-activation steps .

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